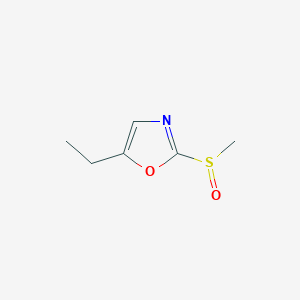

5-Ethyl-2-(methanesulfinyl)-1,3-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

62124-54-3 |

|---|---|

Molecular Formula |

C6H9NO2S |

Molecular Weight |

159.21 g/mol |

IUPAC Name |

5-ethyl-2-methylsulfinyl-1,3-oxazole |

InChI |

InChI=1S/C6H9NO2S/c1-3-5-4-7-6(9-5)10(2)8/h4H,3H2,1-2H3 |

InChI Key |

OVMCJOBUFYXXDD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(O1)S(=O)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Ethyl 2 Methanesulfinyl 1,3 Oxazole

Reactivity of the Sulfinyl Group

The sulfinyl group, with its sulfur atom in an intermediate oxidation state, is a versatile functional group capable of undergoing further oxidation, rearrangement, and nucleophilic attack.

Further Oxidation to Sulfonyl Derivatives

The methanesulfinyl group in 5-Ethyl-2-(methanesulfinyl)-1,3-oxazole can be readily oxidized to the corresponding methanesulfonyl group. This transformation is a common reaction for sulfoxides and can be achieved using various oxidizing agents. The resulting 5-Ethyl-2-(methylsulfonyl)-1,3-oxazole exhibits different electronic properties, with the sulfonyl group being a stronger electron-withdrawing group than the sulfinyl group. This enhanced electron-withdrawing character further deactivates the oxazole (B20620) ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the C-2 position.

Table 1: Oxidation of 2-(Alkylsulfinyl)oxazoles

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 2-(Methylsulfinyl)oxazole derivative | m-CPBA | 2-(Methylsulfonyl)oxazole derivative | nih.gov |

This table presents common oxidizing agents used for the conversion of sulfinyl compounds to their sulfonyl analogues, a reaction applicable to this compound.

Pummerer Rearrangement and Related Transformations

Alkyl sulfoxides bearing an α-hydrogen, such as this compound, are susceptible to the Pummerer rearrangement in the presence of an activating agent, typically acetic anhydride. wikipedia.org The reaction involves the conversion of the sulfoxide (B87167) into an electrophilic thionium (B1214772) ion intermediate. This intermediate can then be trapped by a nucleophile, leading to the formation of an α-substituted sulfide. wikipedia.org

The mechanism commences with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. Subsequent deprotonation at the α-carbon by a base (such as the acetate (B1210297) ion generated in the first step) leads to the formation of a sulfur ylide. Elimination of a carboxylate group from the ylide generates the key thionium ion intermediate. Finally, nucleophilic attack by the carboxylate on the thionium ion yields the α-acyloxy thioether product. wikipedia.org The versatility of the Pummerer rearrangement allows for the introduction of various functional groups at the α-position to the sulfur atom.

Nucleophilic Attack at the Sulfinyl Sulfur and Adjacent Carbons

The sulfur atom of the sulfinyl group is electrophilic and can be attacked by nucleophiles. This reactivity is enhanced by the presence of the electron-withdrawing oxazole ring. Nucleophilic attack at the sulfur atom can lead to displacement of the methanesulfinyl group or other transformations depending on the nature of the nucleophile and the reaction conditions.

Furthermore, the carbon atom of the methyl group attached to the sulfinyl sulfur can also be a site for nucleophilic attack, particularly in Pummerer-type intermediates where it becomes part of a thionium ion.

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle with a pyridine-type nitrogen atom at position 3 and a furan-type oxygen atom at position 1. Its aromaticity is less pronounced than that of benzene, making it susceptible to both electrophilic and nucleophilic reactions, as well as cycloaddition reactions. The presence of the 5-ethyl and 2-(methanesulfinyl) substituents significantly modulates the ring's reactivity.

Electrophilic Aromatic Substitution Patterns

In general, electrophilic substitution on the oxazole ring preferentially occurs at the C-5 position, which is the most electron-rich carbon. However, in this compound, the C-5 position is already substituted with an ethyl group. The ethyl group is an activating, ortho-, para-directing group, while the 2-(methanesulfinyl) group is a deactivating group. Therefore, electrophilic attack is generally disfavored due to the electron-withdrawing nature of the sulfinyl group. If forced, substitution would likely occur at the C-4 position, influenced by the directing effect of the C-5 ethyl group.

Table 2: General Regioselectivity of Electrophilic Aromatic Substitution on Substituted Oxazoles

| Position of Existing Substituent(s) | Directing Effect | Preferred Position of Electrophilic Attack |

|---|---|---|

| Unsubstituted | - | C-5 |

| C-5 (Activating Group) | Ortho-, Para-directing | C-4 |

This table provides a general overview of the directing effects of substituents on the oxazole ring, which helps in predicting the outcome of electrophilic aromatic substitution on this compound.

Nucleophilic Substitution at C-2 and C-5 Positions, including Displacement of Sulfonyl Groups

Nucleophilic substitution reactions on the oxazole ring are generally difficult but can occur, particularly when an electron-withdrawing group is present on the ring. The ease of displacement of leaving groups on the oxazole ring generally follows the order C-2 > C-5 > C-4.

In the case of this compound, the C-2 position is activated towards nucleophilic attack by the electron-withdrawing sulfinyl group. After oxidation to the more strongly electron-withdrawing sulfonyl group, this activation is significantly enhanced, making the 2-(methylsulfonyl) group a good leaving group. Nucleophiles such as alkoxides, amines, and thiolates can displace the sulfonyl group at the C-2 position.

While the C-5 position is generally less reactive towards nucleophilic attack than the C-2 position, the presence of a good leaving group, such as a sulfonyl group, can facilitate substitution. Research on 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles has demonstrated the feasibility of nucleophilic substitution at the C-5 position. wikipedia.org

Table 3: Reactivity of Oxazole Positions towards Nucleophilic Substitution

| Position | General Reactivity | Activating Groups | Leaving Groups |

|---|---|---|---|

| C-2 | Most reactive | Electron-withdrawing groups (e.g., -SOCH₃, -SO₂CH₃) | Halogens, Sulfonyl groups |

| C-5 | Moderately reactive | Electron-withdrawing groups | Halogens, Sulfonyl groups |

This table summarizes the general reactivity of different positions on the oxazole ring towards nucleophilic substitution, which is relevant for understanding the reactivity of this compound and its derivatives.

Cycloaddition Reactions (e.g., Diels-Alder)

Oxazoles are known to participate as dienes in Diels-Alder reactions, a powerful tool in organic synthesis for the formation of six-membered rings. researchgate.netresearchgate.net The diene character of the oxazole ring allows it to react with various dienophiles, leading to the synthesis of highly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.net The reactivity of the oxazole in these [4+2] cycloadditions is influenced by the substituents on the ring.

The methanesulfinyl group (-S(O)CH₃) at the 2-position of this compound is an electron-withdrawing group. This electronic feature is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the oxazole ring, potentially enhancing its reactivity towards electron-rich dienophiles in a normal-electron-demand Diels-Alder reaction. Conversely, it would likely decrease its reactivity towards electron-poor dienophiles.

Furthermore, N-sulfinyl compounds, a related class of molecules, are known to act as heterodienophiles in Diels-Alder reactions. pageplace.denih.gov While the sulfinyl group in the target molecule is attached to the carbon skeleton, its electronic influence is still significant. Computational studies on related sulfur-containing compounds have been employed to understand their structure, properties, and reactivity. usd.eduescholarship.org

The general course of a Diels-Alder reaction involving an oxazole is depicted in the following table:

| Reactants | Dienophile | Product Type |

| Oxazole Derivative | Alkene | Substituted Pyridine (after rearrangement) |

| Oxazole Derivative | Alkyne | Substituted Furan (after rearrangement) |

This table illustrates the general outcomes of Diels-Alder reactions with oxazoles.

Ring-Opening and Ring-Cleavage Pathways of the Oxazole Core

The oxazole ring, while aromatic, can undergo ring-opening or ring-cleavage reactions under certain conditions. These pathways are often facilitated by the presence of specific functional groups and reaction conditions. For instance, the reduction of oxazoles can lead to ring-opened products or saturated oxazolidines. semanticscholar.orgtandfonline.com

Oxidation of the oxazole ring can also lead to cleavage. Studies have shown that the oxidation of 2H-oxazoles can result in the formation of 2-oxazolones, representing a ring oxidation pathway. nih.gov The stability of the oxazole ring is influenced by its substituents; for example, methyl and phenyl groups can affect the stability of ring-opening products. researchgate.net

While specific pathways for this compound are not detailed in the literature, the presence of the sulfinyl group could introduce novel ring-opening possibilities, potentially involving reactions at the sulfur atom. For instance, reactions that target the sulfoxide functionality might induce subsequent transformations in the oxazole ring.

Reaction Mechanism Studies on this compound Derivatives

Detailed mechanistic studies on this compound derivatives are scarce. However, general principles of reaction mechanisms for oxazoles and sulfoxides can provide a framework for understanding their potential reactivity.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding reaction mechanisms. In the context of cycloaddition reactions, the initial Diels-Alder adduct of an oxazole is often unstable and undergoes further rearrangement. researchgate.net Trapping these transient intermediates is a key challenge for mechanistic studies. nih.gov For reactions involving the sulfinyl group, zwitterionic intermediates have been proposed in reactions of tertiary sulfonamides with benzynes. nih.gov It is plausible that reactions of this compound could proceed through analogous charged or radical intermediates, depending on the reaction conditions.

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic parameters of a reaction provide quantitative insights into its feasibility and rate. For Diels-Alder reactions, factors such as the HOMO-LUMO energy gap between the diene and dienophile play a critical role in determining the reaction rate. nih.gov The electron-withdrawing nature of the methanesulfinyl group in this compound is expected to influence these frontier molecular orbital energies.

General thermodynamic and kinetic data for various chemical reactions can be obtained through experimental techniques like calorimetry and computational modeling. researchgate.netnih.govmdpi.com Such studies on 2-sulfinyl oxazole derivatives would be invaluable for predicting their reactivity and optimizing reaction conditions. For instance, computational studies on related systems have explored the energetic aspects and molecular mechanisms of cycloaddition reactions. mdpi.com

The following table outlines the types of data that would be essential for a thorough understanding of the reactivity of this compound class:

| Parameter | Description | Method of Determination |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Kinetic studies at various temperatures. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a chemical reaction. | Calorimetry, Computational Chemistry. |

| Gibbs Free Energy of Reaction (ΔG) | Determines the spontaneity of a chemical reaction. | Calculated from ΔH and ΔS. |

| Rate Constant (k) | A measure of the rate of a chemical reaction. | Kinetic experiments. |

This table summarizes key kinetic and thermodynamic parameters and the methods used to determine them.

Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)To unambiguously assign all proton and carbon signals and confirm the precise bonding arrangement, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connectivity between the -CH₂ and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework, such as connecting the ethyl group to the C5 position of the oxazole (B20620) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound with high precision and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₆H₉NO₂S). The fragmentation pattern observed in the mass spectrum would offer further structural proof, showing the loss of characteristic fragments like the ethyl or methanesulfinyl groups.

Infrared Spectroscopy (IR) for Functional Group Identification

IR spectroscopy identifies the types of chemical bonds and functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Ethyl-2-(methanesulfinyl)-1,3-oxazole would be expected to show characteristic absorption bands for:

C=N and C=C stretching vibrations from the oxazole ring.

S=O stretching from the sulfoxide (B87167) group, typically a strong band.

C-O-C stretching of the oxazole ether linkage.

C-H stretching and bending vibrations from the alkyl groups.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Should the compound be obtained as a suitable single crystal, X-ray crystallography offers the most definitive structural information. This technique can determine the precise three-dimensional coordinates of every atom in the solid state, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. This would confirm the planar structure of the oxazole ring and reveal the conformation of the ethyl and methanesulfinyl substituents relative to it.

Chiral Analysis Techniques for Enantiomeric Purity Assessment (if applicable to asymmetric synthesis of sulfoxides)

The methanesulfinyl (sulfoxide) group in this compound renders the sulfur atom a stereocenter, meaning the compound can exist as a pair of enantiomers. The asymmetric synthesis of such chiral sulfoxides is a significant area of organic chemistry. longdom.orgrsc.orgwiley-vch.de Assessing the enantiomeric purity of the resulting product is crucial, and several analytical techniques are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and powerful method for separating and quantifying enantiomers of chiral sulfoxides. longdom.orgnih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability in resolving a variety of sulfoxide enantiomers. nih.govresearchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, can significantly influence the separation efficiency. nih.gov

Another approach for determining enantiomeric excess is through enzymatic methods. For instance, the inhibition of an enzyme by a chiral sulfoxide can be enantioselective, meaning one enantiomer inhibits the enzyme more strongly than the other. acs.orgacs.org By measuring the rate of the enzymatic reaction in the presence of a scalemic mixture of the sulfoxide, the enantiomeric excess can be correlated. acs.org

Computational methods, such as Density Functional Theory (DFT), can also be used to predict the enantioselectivity of a reaction by calculating the energy differences between the transition states leading to the different enantiomers. rsc.org

Table 1: Common Chiral Analysis Techniques for Sulfoxides

| Technique | Principle | Typical Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification of enantiomers. longdom.orgnih.govresearchgate.net |

| Enzymatic Assays | Enantioselective inhibition of an enzyme by the chiral compound. | High-throughput screening for enantiomeric excess. acs.orgacs.org |

| Computational Analysis | Calculation of transition state energies to predict enantiomeric outcomes. | Elucidation of reaction mechanisms and prediction of enantioselectivity. rsc.org |

It is important to note that the accurate determination of the stereochemical outcome can be complicated by the phenomenon of self-disproportionation of enantiomers (SDE), where the enantiomeric composition of a sample can change during physicochemical processes like chromatography or crystallization. rsc.org Therefore, careful validation of analytical methods is essential.

Computational and Theoretical Studies on 5 Ethyl 2 Methanesulfinyl 1,3 Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the intricacies of molecular systems. For 5-Ethyl-2-(methanesulfinyl)-1,3-oxazole, DFT methods, such as the B3LYP functional with a 6-311G++(d,p) basis set, are commonly used to predict its electronic and structural properties with a high degree of accuracy. irjweb.com

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. irjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Theoretical calculations for this compound would likely reveal a significant energy gap, indicating a relatively stable compound. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies

| Property | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Geometry Optimization

Determining the most stable three-dimensional arrangement of atoms in a molecule is achieved through geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, computational methods can predict bond lengths, bond angles, and dihedral angles with high precision. These optimized geometric parameters are essential for understanding the molecule's steric and electronic properties and serve as the foundation for further computational analyses. irjweb.com

Table 2: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| O1-C2 | 1.35 | C5-O1-C2 |

| C2-N3 | 1.30 | O1-C2-N3 |

| N3-C4 | 1.39 | C2-N3-C4 |

| C4-C5 | 1.36 | N3-C4-C5 |

| C5-O1 | 1.37 | C4-C5-O1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. nih.gov Similarly, the prediction of NMR chemical shifts is invaluable for interpreting experimental NMR data and confirming the molecular structure. The comparison of predicted spectra with experimental data serves as a validation of the computational methods employed. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis for Transformations Involving the Compound

Theoretical calculations can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, including the structures of transition states and intermediates. Transition state theory allows for the calculation of activation energies, which are critical for understanding reaction rates. This type of analysis provides a detailed, step-by-step view of how chemical transformations occur, offering insights that are often difficult to obtain through experimental means alone. researchgate.net

Theoretical Studies on Reactivity Descriptors and Selectivity

DFT-based reactivity descriptors, such as chemical potential, global hardness, and electrophilicity index, can be calculated to provide a quantitative measure of the reactivity of this compound. irjweb.com These descriptors are derived from the energies of the frontier molecular orbitals and are useful for predicting the molecule's behavior in chemical reactions. For instance, the electrophilicity index can help to classify the molecule as a strong or marginal electrophile. Furthermore, local reactivity descriptors, such as Fukui functions, can be used to predict the most reactive sites within the molecule, thereby explaining and predicting regioselectivity and stereoselectivity in its reactions.

Advanced Applications in Synthetic Chemistry and Materials Science

Role as Building Blocks in the Synthesis of Complex Organic Molecules

The oxazole (B20620) moiety is a fundamental building block in synthetic chemistry, prized for its stability and the various chemical transformations it can undergo. Substituted oxazoles serve as crucial intermediates in the construction of a wide array of more complex molecules, including natural products, pharmaceuticals, and agrochemicals. cbccollege.in Their utility stems from the ability to introduce diverse functional groups at various positions on the oxazole ring, which can then be elaborated into more intricate structures.

Researchers utilize oxazole derivatives as versatile scaffolds in combinatorial chemistry to generate large libraries of compounds for biological screening. cbccollege.in The synthesis of these derivatives is pivotal due to their wide range of applications in the pharmaceutical sector. cbccollege.in For instance, oxazole-containing compounds are integral to the structure of various bioactive molecules, including those with antibiotic, anti-inflammatory, and antiproliferative properties. cbccollege.in

Table 1: Applications of Oxazole Derivatives as Synthetic Building Blocks

| Application Area | Description | Key Features |

|---|---|---|

| Natural Product Synthesis | Used as key intermediates to construct the core structures of complex natural products. | Provides a stable heterocyclic core that can be modified. |

| Pharmaceutical Drugs | Forms the scaffold for a wide range of therapeutic agents. cbccollege.in | The oxazole ring is present in drugs for various treatments. cbccollege.in |

| Agrochemicals | Serves as a precursor for the synthesis of pesticides and herbicides. cbccollege.in | Allows for the creation of structurally diverse agrochemicals. |

| Combinatorial Chemistry | Employed as a versatile scaffold to create libraries of diverse compounds for screening. cbccollege.in | Enables rapid generation of new molecular entities. |

Development of Oxazole-Based Ligands in Catalysis

In the field of catalysis, oxazole derivatives have gained prominence as effective ligands for transition metals. The nitrogen atom in the oxazole ring acts as a potent donor, enabling the formation of stable complexes with various metals. These metal-oxazole complexes can function as highly efficient catalysts in a range of organic transformations.

One significant area of application is in polymerization reactions. For example, vanadium complexes featuring substituted oxazole ligands have been successfully employed as catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com Research has shown that the substitution pattern on the oxazole ligand, such as the position of a methyl group, can significantly influence the catalyst's activity and the microstructure of the resulting polymers. mdpi.com This tunability allows for precise control over the physical properties of the synthesized materials. The exploration of structural units from natural compounds, like the oxazole ring, and their adaptation as ligands for transition metal catalysts is considered a promising strategy for developing new and efficient catalytic systems. mdpi.com

Integration into Materials Science Research (e.g., Fluorescent Dyes, Polymers)

The unique photophysical properties of many oxazole derivatives make them valuable components in materials science, particularly in the development of fluorescent materials. Certain substituted oxazoles exhibit strong fluorescence, leading to their use as fluorescent whitening agents, dyes, and pigments. cbccollege.in

For instance, specific 2,5-diaryl-1,3-oxazole derivatives have been synthesized and investigated as fluorescent probes for monitoring microheterogeneous media, such as determining the critical micelle concentration in surfactant solutions. researchgate.net The sensitivity of their fluorescence to the polarity of the local environment makes them excellent tools for studying complex systems.

Furthermore, as mentioned in the previous section, the role of oxazole-based ligands in catalysis directly impacts materials science through the production of advanced polymers. Vanadium catalysts with oxazole-oxazoline ligands are active in producing polyethylene (B3416737) and cyclic olefin copolymers, a class of materials with specific and projectable properties. mdpi.com

Table 2: Materials Science Applications of Oxazole Derivatives

| Application | Example | Function |

|---|---|---|

| Fluorescent Dyes & Probes | 2,5-Diaryl-1,3-oxazoles researchgate.net | Used to monitor microenvironments and as whitening agents due to strong fluorescence. cbccollege.inresearchgate.net |

| Advanced Polymers | Polyethylene, Cyclic Olefin Copolymers mdpi.com | Synthesized using oxazole-ligand based vanadium catalysts. mdpi.com |

| Pigments | General oxazole derivatives cbccollege.in | Provide color and stability in various material applications. cbccollege.in |

Applications in Agrochemical Research as Synthetic Intermediates

The oxazole scaffold is a common feature in molecules designed for agricultural applications. Many compounds containing this heterocyclic ring exhibit potent biological activity, leading to their development as pesticides, herbicides, and fungicides. cbccollege.in Oxazole derivatives serve as important synthetic intermediates for creating new agrochemicals with improved efficacy and environmental profiles. cbccollege.in

For example, studies on novel series of isoxazole (B147169) and thiazole (B1198619) derivatives, which are structurally related to oxazoles, have demonstrated significant fungicidal and herbicidal activities. researchgate.net The systematic synthesis and screening of these heterocyclic compounds allow researchers to identify molecules with specific activities against agricultural pests and weeds. The versatility of the oxazole core allows for the synthesis of a wide range of derivatives, facilitating the discovery of new and effective crop protection agents.

Exploration in Plant Growth Regulation Studies

Beyond crop protection, oxazole derivatives are also being explored for their potential to enhance crop production as plant growth regulators. Certain low-molecular-weight heterocyclic compounds, including derivatives of oxazole and oxazolopyrimidine, have demonstrated significant effects on plant growth and development. tpcj.org

Research has shown that some N-sulfonyl substituted 1,3-oxazoles can exhibit high auxin-like or cytokinin-like stimulating effects. tpcj.org In laboratory studies, these compounds, applied at very low concentrations, have been shown to accelerate the vegetative growth of various crops, including wheat, cucumber, and soybean. tpcj.orgresearchgate.netresearchgate.net The growth-stimulating activity often depends on the specific substituents on the oxazole ring, indicating that the biological effect can be fine-tuned through chemical synthesis. tpcj.org These findings suggest the potential for developing new, effective, and ecologically safe plant growth regulators based on the oxazole scaffold. tpcj.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Ethyl-2-(methanesulfinyl)-1,3-oxazole, and how is the sulfinyl group introduced?

- Methodological Answer :

- Step 1 : Synthesize the oxazole core via cyclization of substituted precursors. For example, 2-methylthio-1,3-oxazole derivatives can be synthesized by reacting benzamide analogs with 1,3-dichloropropanone under basic conditions .

- Step 2 : Introduce the ethyl group at position 5 using alkylation or substitution reactions. Ethyl bromide or iodide can serve as alkylating agents in the presence of a base like Cs₂CO₃ .

- Step 3 : Oxidize the methylthio (-SCH₃) group at position 2 to methanesulfinyl (-SOCH₃) using oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) under controlled conditions .

- Characterization : Confirm the structure via ¹H/¹³C NMR (to identify ethyl and sulfinyl groups), IR (to detect S=O stretching at ~1050 cm⁻¹), and mass spectrometry .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies protons on the ethyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–2.7 ppm for CH₂) and the oxazole ring (δ ~6.5–8.0 ppm). ¹³C NMR confirms the sulfinyl group (δ ~40–45 ppm for SOCH₃) .

- Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]+ for C₆H₉N₂O₂S: calc. 173.0385) .

- TLC Monitoring : Use chloroform:methanol (7:3) to track reaction progress .

Q. What biological targets are typically screened for 1,3-oxazole derivatives like this compound?

- Methodological Answer :

- Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. The sulfinyl group may enhance binding to tubulin or kinases via hydrogen bonding .

- Antibacterial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via disc diffusion. Hydrazide derivatives of oxazoles show promise here .

Advanced Research Questions

Q. How can contradictory data on the anticancer activity of sulfinyl-containing oxazoles be resolved?

- Methodological Answer :

- Hypothesis Testing : Compare the compound’s activity in isogenic cell lines (e.g., wild-type vs. mutant p53) to identify target specificity .

- SAR Studies : Synthesize analogs with varying sulfinyl substituents (e.g., -SOCH₃ vs. -SO₂CH₃) to assess electronic effects on activity .

- Data Normalization : Use standardized protocols (e.g., NCI-60 screening) to minimize inter-lab variability .

Q. What experimental strategies optimize low yields in the oxidation of methylthio to methanesulfinyl groups?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DCM or acetone) to stabilize the sulfinyl intermediate .

- Catalyst Screening : Test transition-metal catalysts (e.g., VO(acac)₂) to accelerate oxidation .

- Reaction Monitoring : Employ in-situ FTIR to track S=O bond formation and avoid over-oxidation to sulfone (-SO₂CH₃) .

Q. How can computational methods predict the binding mode of this compound to aromatase enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into the aromatase active site (PDB: 3EQM). Prioritize poses where the sulfinyl group forms hydrogen bonds with Arg115 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-enzyme complex .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG) and validate against experimental IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.